potassium 1H-indol-3-yl sulfate
Overview
Description
Potassium 1H-indol-3-yl sulfate is an endogenous metabolite derived from tryptophan, an essential amino acid found in dietary proteinsThis compound is a significant uremic toxin that accumulates in patients with chronic kidney disease, contributing to the progression of the disease by inducing oxidative stress and inflammation .
Mechanism of Action
Target of Action
Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . This compound has been shown to be a ligand for AhR .
Mode of Action
This compound interacts with its target, AhR, as an agonist . It has been suggested that this compound acts as a nucleophile, actively engaging in a range of chemical reactions . At a concentration of 250 μM, it can induce the activation of NF-Κb, promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats .
Biochemical Pathways
This compound is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, this compound can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .
Pharmacokinetics
It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In cases of compromised renal function, such as in chronic kidney disease patients, this compound can accumulate in serum .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of NF-Κb and the promotion of the expression of both TGF-β1 and Smad3 in proximal tubular cells of rats . These effects are associated with profibrotic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of intestinal bacteria, which metabolize tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .
Biochemical Analysis
Biochemical Properties
Potassium 1H-indol-3-yl sulfate plays a significant role in biochemical reactions due to its nucleophilic nature . It interacts with various enzymes, proteins, and other biomolecules, contributing to the synthesis of heterocyclic compounds .
Cellular Effects
This compound has been found to induce NF-Κb activation, promoting the expression of TGF-β1 and Smad3 in rat proximal tubular cells . These proteins are associated with fibrotic activity, suggesting that this compound may influence cell function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily based on its nucleophilic properties . It can engage in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its role as a nucleophile suggests it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an endogenous metabolite . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1H-indol-3-yl sulfate can be synthesized by dissolving 3-hydroxyindole in sulfuric acid and adding potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes the use of advanced crystallization techniques and purification methods to ensure the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 1H-indol-3-yl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different indole derivatives.
Reduction: Reduction reactions can convert it into simpler indole compounds.
Substitution: It can participate in substitution reactions, where the sulfate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the sulfate group under acidic or basic conditions
Major Products
The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Potassium 1H-indol-3-yl sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a standard in analytical chemistry.
Biology: It serves as a biomarker for kidney function and is studied for its role in oxidative stress and inflammation.
Medicine: Research focuses on its impact on chronic kidney disease and potential therapeutic interventions to mitigate its effects.
Industry: It is used in the development of diagnostic assays and as a reference standard in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Indoxyl sulfate: A closely related compound with similar biological activities.
Indole-3-acetic acid: Another indole derivative with different biological functions.
Indole-3-carbinol: Known for its anticancer properties .
Uniqueness
Potassium 1H-indol-3-yl sulfate is unique due to its role as a uremic toxin and its specific interactions with the aryl hydrocarbon receptor. Its accumulation in chronic kidney disease patients and its impact on oxidative stress and inflammation distinguish it from other indole derivatives .
Properties
IUPAC Name |
potassium;1H-indol-3-yl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAWATNFDJIBBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
487-94-5 (Parent) | |
Record name | Indican (urinary) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70181012 | |
Record name | Indican (urinary) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystalline powder; [Acros Organics MSDS] | |
Record name | 3-Indoxyl sulfate potassium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14860 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2642-37-7 | |
Record name | Indican (urinary) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indican (urinary) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium indol-3-yl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM INDOXYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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